(5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone

Description

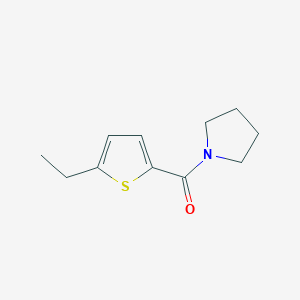

(5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a pyrrolidine moiety linked via a ketone bridge. This structure combines the aromaticity and electron-rich nature of thiophene with the conformational flexibility of pyrrolidine, making it a candidate for exploration in medicinal chemistry and materials science. Methanone derivatives are often studied for their bioactivity, particularly in targeting enzymes or receptors due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

(5-ethylthiophen-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-9-5-6-10(14-9)11(13)12-7-3-4-8-12/h5-6H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYYXICJUQQPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring, which is known for its flexibility and ability to interact with biological targets. Its structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 209.31 g/mol

- InChI Key : BGYYXICJUQQPRA-UHFFFAOYSA-N

- SMILES Notation : CCc1ccc(C(N2CCCC2)=O)s1

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to (5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

- A notable study reported that certain pyrrolidinone-hydrazone derivatives exhibited significant cytotoxicity against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), and pancreatic carcinoma (Panc-1) cell lines . The incorporation of the pyrrolidine moiety is believed to enhance the selectivity and potency of these compounds.

Histamine Receptor Modulation

The compound has been explored as a potential inhibitor of the Histamine type 4 receptor (H4R), which is implicated in conditions such as tinnitus. H4R antagonists are being researched for their therapeutic potential in treating this condition .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthesis can be optimized using various reaction conditions to improve yield and purity.

Several studies have documented the pharmacological activities of derivatives based on this compound:

- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives showed promising results against prostate cancer cell lines, indicating a potential for development into therapeutic agents .

- Mechanistic Insights : Research into the mechanism of action revealed that compounds containing the pyrrolidine moiety could inhibit key signaling pathways involved in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of (5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | {2-[4-(4-Phenyl-thiazol-2-ylamino)-phenoxy]-phenyl}-pyrrolidin-1-yl-methanone | 5-Methylthiophen-2-ylboronic Acid Derivatives |

|---|---|---|---|

| LogP (Predicted) | ~2.5 | ~3.8 | ~1.9 |

| Hydrogen Bond Acceptors | 2 | 5 | 3 |

| Rotatable Bonds | 3 | 7 | 2 |

Biological Activity

(5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone, with the molecular formula CHN O S and a molecular weight of 209.31 g/mol, is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and cytotoxic activities, as well as its mechanism of action based on recent research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN O S |

| Molecular Weight | 209.31 g/mol |

| LogP | 2.9553 |

| Polar Surface Area | 18.271 Ų |

| Hydrogen Bond Acceptors Count | 2 |

The structure features a thiophene ring substituted with an ethyl group and a pyrrolidine moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound, particularly against Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may exhibit similar properties due to the presence of the thiophene and pyrrolidine groups.

Case Study: Antimicrobial Testing

In a comparative study, derivatives of thiophene-based compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features demonstrated significant antibacterial activity, suggesting that this compound could possess comparable efficacy .

Cytotoxicity Evaluation

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. For instance, compounds with similar scaffolds have shown promising results against the MCF-7 breast cancer cell line.

Cytotoxicity Data

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potential for further development as an anticancer agent.

The proposed mechanism of action for this compound involves interaction with specific protein targets that regulate cell proliferation and survival pathways. Initial hypotheses suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, although detailed mechanistic studies are still required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Ethylthiophen-2-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Guidance : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-ethylthiophene-2-carboxylic acid derivatives with pyrrolidine under Dean-Stark conditions (to remove water) in toluene or THF at 80–100°C improves yield . Catalytic methods, such as Ru(II)-catalyzed arylation (as seen in analogous methanones), may enhance regioselectivity . Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for polar intermediates) .

Q. What spectroscopic techniques are recommended for structural elucidation and purity assessment?

- Methodological Guidance :

- NMR : Use - and -NMR to confirm substituent positions on the thiophene and pyrrolidine rings. For example, the ethyl group on thiophene shows characteristic δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet) .

- XRD : Single-crystal X-ray diffraction (via SHELX programs) resolves stereochemical ambiguities, particularly for pyrrolidine ring conformation .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHNOS: 218.0947) .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Guidance : Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity). For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) can assess aggregation in PBS .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data interpretation (e.g., NOE vs. computational modeling)?

- Methodological Guidance :

- NOE Experiments : Perform - NOESY to confirm spatial proximity of the ethyl group (thiophene) and pyrrolidine protons.

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)) to validate conformational preferences .

- Crystallography : Resolve conflicting assignments via XRD, as seen in structurally related methanones .

Q. How can researchers assess bioactivity and identify molecular targets?

- Methodological Guidance :

- Target Fishing : Use SPR (surface plasmon resonance) or thermal shift assays to screen protein libraries. For example, pyrrolidine-containing analogs show affinity for kinase targets .

- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to validate target relevance. For nitro-group-containing analogs (e.g., ), evaluate redox-dependent activity via ROS probes .

Q. What computational approaches predict electronic properties and reactivity?

- Methodological Guidance :

- DFT/Molecular Dynamics : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiophene ring’s electron-rich nature may guide functionalization .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or ion channels), leveraging PubChem 3D conformers .

Q. How can researchers address stability issues during long-term storage or experimental use?

- Methodological Guidance :

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. For light-sensitive analogs (e.g., thiophene derivatives), store in amber vials under argon .

- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., cleavage of the pyrrolidine moiety) in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.